1,5-Diethynyl-2,4-dimethylbenzene
Overview
Description
1,5-Diethynyl-2,4-dimethylbenzene is a chemical compound with the CAS Number: 1379822-09-9 . It has a molecular weight of 154.21 and a linear formula of C12H10 .
Molecular Structure Analysis
The molecular structure of 1,5-Diethynyl-2,4-dimethylbenzene is represented by the linear formula C12H10 . This indicates that it contains 12 carbon atoms and 10 hydrogen atoms.Physical And Chemical Properties Analysis
1,5-Diethynyl-2,4-dimethylbenzene is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
Organic Electronics and Optoelectronics
1,5-Diethynyl-2,4-dimethylbenzene exhibits interesting electronic properties due to its extended π-conjugation. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its high electron mobility and absorption in the visible range make it a promising candidate for these applications .
Molecular Building Blocks
DEDMB serves as a versatile building block in organic synthesis. Its terminal acetylene groups allow for cross-coupling reactions, such as Sonogashira coupling, to create more complex molecules. Researchers have utilized DEDMB in the construction of functional materials, including dendrimers, polymers, and macrocycles .
Supramolecular Chemistry
Supramolecular chemistry involves the design of non-covalent interactions to create functional assemblies. 1,5-Diethynyl-2,4-dimethylbenzene has been employed in host-guest systems, where it acts as a host molecule for binding guest species. These studies contribute to the development of molecular recognition and self-assembly processes .
Coordination Chemistry
DEDMB can coordinate with metal ions to form metal-organic complexes. Researchers have investigated its ligand properties in catalysis, sensing, and luminescence. The acetylene groups enhance the π-backbonding interactions, making it valuable in transition metal complexes .
Materials for Nanotechnology
Due to its rigid structure and extended π-system, DEDMB has been explored for applications in nanotechnology. It can serve as a component in molecular wires, nanotubes, and other nanostructures. Its unique electronic properties make it relevant for molecular-scale devices and sensors .
Biological Studies
While less common, some studies have investigated the biological activity of 1,5-Diethynyl-2,4-dimethylbenzene. Its potential as an anti-cancer agent or as a probe for biological imaging has been explored. However, further research is needed to fully understand its interactions with biological systems .
Safety and Hazards
Mechanism of Action
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, and other proteins within the cell .
Mode of Action
It’s known that aromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
1,5-diethynyl-2,4-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-5-11-8-12(6-2)10(4)7-9(11)3/h1-2,7-8H,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFZIHSKAUBEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C)C#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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